Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00492A
Bottom-up design of lignocellulose pyrolysis to optimize the quality and yield of bio-oil is hindered by the limited knowledge of the underlying condensed phase biomass chemistry. The influence of condensed phase and finite temperature effects on the energetics of glycosidic bond cleavage (a key step in cellulose breakdown) is investigated using two novel computational strategies and cellobiose as a model compound. Two temperature dependent reaction regimes were identified. Disruption of the hydrogen bonds at high temperatures provides additional conformational freedom making the glycosidic bond more accessible for protonation and in turn cleaves with a lower barrier. This is due to the relative destabilization of the reacting cellobiose molecule rather than the stabilization of the transition state. Such reactant destabilization and further enhancement of glycosidic bond activation by entropic contributions provide a novel outlook on cellulose chemistry in the condensed phase.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00010E
A robust, mild & inexpensive synthetic route to mono-halogenated corannulene and a robust method for purifying and analyzing sym-pentachlorocorannulene from the ICl halogenation of corannulene is reported.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00513H
The catalytic hydrogenation of organic substrates containing plenty of unsaturated functional groups is an important step in the industrial preparation of fine chemicals and has always been a hot spot in basic catalysis research. For example, phenylethanol obtained by the preferential hydrogenation of the CO group of acetophenone is a valuable intermediate for the production of spices, flavors, and medicines. Furthermore, as the demand for 1-phenylethanol (PhE) continues to increase, the catalytic hydrogenation of acetophenone (AP) is becoming more and more important. At present, relatively few catalytic systems are used in this reaction as the hydrogenation of acetophenone is a complex multi-step reaction. Enantioselective hydrogenation on heterogeneous catalysts is remarkable due to its inherent operational and economic advantages, such as atom economy. It is one of the most ideal methods as the catalyst is easily separated and recycled. However, the traditional synthesis way in batch reactors usually takes a long time with unsatisfactory conversion which is not conducive to industrialization. Heterogeneous non-precious metal catalysts are advantageous for their implementation in flow reactor systems for industrial applications due to their ease of separation, low cost, and environmental friendliness. Herein, we report the first use of non-noble metal Ni-supported graphene-based catalysts for hydrogenation of acetophenone to phenylethanol with high efficiency in a flow reactor made of 316L stainless steel with a length of 200 mm and an inner diameter of 6 mm which can significantly improve mass and heat transfer. The conversion rate under the optimized reaction conditions can reach 99.14% with a satisfactory selectivity of 97.77% (the conversion and selectivity are in mol%). The magnetic catalyst has a compact structure, and the Ni particles coated with carbon on the surface are uniformly distributed. After 48 hours of uninterrupted continuous experiments, the conversion rate of acetophenone still reached 88.44%. The catalyst has good cyclability, and the Ni-based catalyst after the cycle still maintains high catalytic activity without obvious deactivation, and the catalyst structure remains intact and stable.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00489A
A tandem reactor module using Au nanoparticle (NP)-coated glass beads as packing materials is designed and fabricated for the catalytic reduction of 4-NP. Au NP-coated glass beads are first prepared by means of airpotato yam rhizome extract. Here, Au NPs are uniformly distributed on the glass bead surface and show good purity, high crystallinity, and small size. Furthermore, the tandem reactor module is assembled by connecting eight packed reactors in series. Based on the tandem reactor module, the 4-NP removal rate can reach up to 72.9 μmol h−1 and the rate constant is determined as 1.5 × 10−2 s−1. Meanwhile, the tandem reactor module can continuously and stably perform for 24 h and displays satisfactory reusability over 6 months. In addition, the number of packed reactors in the module can also be preset according to the practical 4-NP removal. Considering its superior performance, the tandem reactor module can have considerable potential in the field of environmental governance.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00464F
The oligomerization of 1-hexene under argon plasma was investigated in a gas–liquid, continuous flow microreactor. The evolution of the yields of the reaction products as a function of residence time was studied in order to better understand the oligomerization mechanisms. Complete conversion of 1-hexene was achieved with a residence time of about 300 s. Under the best conditions, oligomers composed of 10 monomer units on average were produced in about 40% yield. However, the remaining converted hexene was transformed into light by-products mainly comprising between 6 and 12 carbons due to the radical–radical recombination taking place in the plasma gaseous phase. Theoretical calculations and a comparison with 1-dodecene provided a better understanding on the chemical processes taking place in the microreactor, and great insight into possible process improvements. The results presented herein reveal a promising and environmentally friendly new route for the synthesis of short olefin oligomers through plasma activation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00455G
In this work, the sustainable functionalization of graphene quantum dots (GQDs) obtained from citric acid via a novel, green, facile, and straightforward approach for effectively anchoring CuO nanoparticles (CuO NPs) and accordingly improving their colloidal solubility and antibacterial activity is reported. The GQDs were first synthesized through a green hydrothermal method and participated in a Ugi four-component reaction (Ugi-4CR) in water for carboxamide functionalization. Finally, in situ anchoring of CuO NPs was applied towards the Ugi-functionalized GQDs to synthesize the GQD-Ugi@CuO core–shell nanostructure. The constructed nanomaterials were characterized using XRD, FT-IR, NMR, TEM, DLS, UV-vis, and PL techniques. Significant antibacterial activity was observed for GQD-Ugi@CuO against both E. coli (MBC: 32 μg mL−1, MIC: 16 μg mL−1) and S. aureus (MBC: 64 μg mL−1, MIC: 32 μg mL−1) bacteria. The MTT assay reveals a good cytocompatibility for GQD-Ugi@CuO towards human skin fibroblast (HFF-1) cells. The results indicate that the synthesized GQD-Ugi@CuO has the potential to be employed as a safe photoluminescent nanoplatform with great antimicrobial activity.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00531F
The present investigation demonstrates the conversion of n-butanol to aromatics (BTA) including building block aromatics in one step over Ga modified HZSM5 catalysts in a fixed bed reactor under varying process parameters (temperature, pressure, and weight hourly space velocity, WHSV). The several Ga modified HZSM5 catalysts prepared by the incipient wetness impregnation method were well characterized by several techniques. The different gallium species (GaO+ and Ga+ species) formed on Ga-HZSM5 catalysts, as confirmed by the characterization results, behave as Lewis acid sites, which played a crucial role in the enhancement of the dehydrogenation reaction and suppression of the hydride transfer reaction leading to the production of different aromatics. Specifically, the selectivity to benzene, toluene, ethylbenzene, and xylenes (BTEX) was enhanced on deposition of Ga on the HZSM5 catalyst. The selectivity to different aromatics was also affected by the variation of different process parameters. The total aromatics selectivity was raised with increasing temperature and decreasing WHSV. However, the aromatics production was reduced at high operating pressure. The high operating pressure led to the production of higher aromatics and deposition of these aromatics caused the deactivation of the catalyst. Characterization of spent catalysts confirmed the deposition of polynuclear aromatics as hard coke. The maximum total aromatics selectivity of 76.0% (BTEX 69.2%) was achieved for the 5Ga-HZSM5 catalyst at 823 K, 0.75 h−1 WHSV, and 1 atm. A comprehensive reaction pathway was recommended considering the product distribution obtained under the studied reaction conditions.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00517K
Molten salts are excellent heat transfer fluids and a reaction environment for methane pyrolysis to produce hydrogen and a solid carbon co-product. In a high temperature molten salt bubble column reactor, the carbon co-product of pyrolysis can be continuously produced, transported, and separated from the liquid salt and gas phase hydrogen. To make use of methane pyrolysis as a low-CO2 process for hydrogen production, an economical process is necessary with high single-pass methane conversion and efficient, low-cost solid carbon separation and handling. In this work, we investigate the addition of low-cost, higher molecular weight hydrocarbons to the methane feed in molten KCl bubble column reactors as a means of increasing methane conversion during pyrolysis and reducing salt residues in the carbon product. Addition of only 2% (by volume) of ethane, propane, butane, acetylene, or benzene results in significant increases in the initial rates of methane decomposition. The rate continues to increase with increasing amounts of ethane and propane up to approximately 10%. We speculate that in KCl, which has little surface activity, the more facile bond cleavage of the additives increases the radical population in the gas phase. In the catalytic MnCl2–KCl system, propane addition does not impact the methane decomposition rate, which is instead controlled by the rate of reaction at the gas–liquid interface. The carbon produced by pyrolysis in KCl from methane with hydrocarbon additives was observed to have less residual salt contamination than carbon produced from pure methane.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00309G
Gas–liquid–liquid (GLL) slug flow reactors offer several advantages like higher interfacial area, excellent mass transfer, and lower backmixing. Mesoscale (diameter ∼ a few mm) helical coiled reactors operating in a slug flow regime can be used as GLL reactors even for reactions with long residence times. The long residence time invariably leads to low Reynolds number flows, which makes the backmixing or axial dispersion an important parameter influencing reactor performance. In this work, we have characterized the residence time distribution (RTD) and axial dispersion for single, gas–liquid, liquid–liquid, and gas–liquid–liquid flows through a vertical helical coil. Slow flows with low Reynolds numbers (<100) were considered. RTD measurements were carried out with a step input and the outlet concentration was tracked by measuring light absorbance using a spectrophotometer. The applicability of the axial dispersion model was examined and verified for the studied systems. The axial dispersion was quantified in terms of dispersion coefficients. A significant reduction in the axial dispersion was observed by virtue of multiphase operation, in the order single > gas–liquid > liquid–liquid > gas–liquid–liquid flow. This characterization of backmixing for multiphase flows in curved geometries will be helpful in the optimization of slow reactions in flow and also for processes like nanoparticle synthesis, crystallization, etc.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00542A
Cobalt nanoparticles embedded in graphitic nitrogen-rich carbon nanotubes (Co/GCN) were prepared with a facile method and employed as an efficient catalyst for oxidative esterification of 5-hydroxymethylfurfural (HMF). The introduction of N species to carbon benefits the synergistic effects between the Co nanoparticles and nitrogen-doped carbon nanotube substrate, which modify the surface chemical state of the Co/GCN catalyst and create abundant active sites to improve the HMF conversion. The Co/GCN catalyst carbonized at 800 °C exhibited the best catalytic performance with a 95.8% yield of furan-2,5-dimethylcarboxylate (FDMC) at 98.6% HMF conversion under mild reaction conditions. The effect of acid–base properties of the catalyst on the HMF conversion was investigated and the reaction mechanism of the HMF oxidative esterification was proposed.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00486G
To reduce CO2 emissions, a flexible process operation for chemical methanol synthesis may be required as the supply of renewable energy-based feedstocks fluctuates. Analysis for the determination of the changing conditions of the long-term activity of catalysts is therefore important for efficient industrial production. A commercial Cu/ZnO/Al2O3 catalyst and five other materials (CuBaTiOX, CuCaTiOX, CuCeAlOX, CuSrAlOX and CuSrTiOX), prepared using solution combustion methods, were tested at two different pressures (p), followed by ageing at high temperature (T) jumps to show the effects of sensitivity. Surfaces were characterized by N2 physisorption, scanning electron microscopy, coupled with energy dispersive spectroscopy (SEM-EDS), and crystallographic X-ray diffraction (XRD) with additional structural Rietveld refinement. Stability reduction mechanisms were assessed, a model was developed with the applied relative partial p of reaction product species as input, and, for CuCeAlOX, it was demonstrated that the kinetics of deactivation is related to a unified H2O gage p distribution, while excluding the correlations of other four prevalent gases (hydrogen, carbon dioxide, carbon monoxide and methanol). An activity decrease can be predicted. Interestingly, synthesized SrCO3-containing mixtures exhibited a lesser loss of initial methanol synthesis activity at 50 bar than at 20 bar during time-on-stream increased T application. In addition, the activity relationship of the catalysts with N2 and H2S poisoning was described. A linear performance differentiation as a function of the amount of H2S impurity was observed, presented and mechanistically modelled. Carbon capture and utilisation technologies, power-to-liquid and e-fuels, will often require (realistic) non-steady state dynamics, which we herein simulate catalytically.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00029F
Cooling crystallization is a well-established separation technique in pharmaceutical, agrochemical, and wastewater treatment processes where dissolved species need to be removed selectively from a solution without adding any external agents. Effective implementation of cooling crystallization in microfluidic devices has the potential to bring transformative impact in the screening of crystalline materials. A primary challenge has been the existence of large temperature gradients near the entrance of the microfluidic channel that causes variations in supersaturation. Additionally, the depletion of supersaturation due to nucleation and growth of crystals leads to variation in the downstream composition. The morphology, polymorph, and growth rate data obtained in such varying conditions may not be adequate for scale-up. So far, no continuous-flow microfluidic device has been reported for studying cooling crystallization under controlled conditions. Here, we implement and evaluate on-the-spot quenching strategies in a continuous-flow microfluidic device that reduces temperature gradients for homogeneous supersaturation and allows trapping of crystals for in situ measurement of the morphology, percentage polymorphs, and growth rates. The first strategy involves a collar of the cooling jacket around the micromixer, and the second strategy utilizes the mixing of saturated hot and cold solutions. The efficacy of these strategies is evaluated experimentally and computationally. The cooling jacket strategy is better suited for studying higher supersaturations, and the hot-and-cold-mixing strategy is preferred for targeting the lower range of supersaturations. Both cooling strategies are effective in measuring the growth rates of L-glutamic acid crystals at given supersaturations and temperatures. These strategies also show a similar trend in the decrease of the β-form of L-glutamic acid crystals with increasing supersaturation. These on-the-spot quenching strategies can be implemented to a wide range of continuous-flow microfluidic devices for various applications.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00048B
Nuclear magnetic resonance (NMR) spectroscopy has the potential to serve as a widely applied reaction monitoring tool, particularly given the growth in commercially available benchtop NMR systems and accompanying flow cells. We herein present a stopped-flow benchtop NMR system devised of commercially available hardware components, all centrally controlled by an internally developed Python script. This system circumvents complications arising with continuous-flow NMR analyses and results in the ability to conveniently acquire quantitative reaction monitoring data. In our work, we first determine a set of 19F NMR acquisition parameters using benchtop NMR, allowing for quantitation using the absolute intensity method thereafter. This system and set of acquisition parameters are then applied to quantitatively monitor model reaction systems (via19F NMR, 57 MHz) that are difficult to otherwise monitor due to gas evolution, use/formation of toxic reagents, and formation of species otherwise difficult to detect. These reactions include the activation of a carboxylic acid using sulfuryl fluoride (SO2F2) and the formation of a carbamate via modified Curtius rearrangement with diphenylphosphoryl azide (DPPA).
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00500F
This paper investigates C–H bond activation in methane over monometallic Pd, Pt and bimetallic Pd–Pt catalysts via a differential reactor, chemisorption system, HAADF-STEM, TPR and XPS methods. The results show that catalytic performances are strongly related to oxygen intermediates and particle structures. Variation of oxygen coverage could affect the rate-determining step of methane oxidation because Pd and Pt active sites are not both highly active in the same oxidative environment. When oxygen pressure decreases, lattice oxygen would transfer to the particle surface to increase the number of surface oxygen species. In addition, some large bimetallic particles have been observed to have core–shell structures after oxygen pulses. Pt species, due to their high free energy, migrate to the inner part of the bimetallic particles, forming Pt–Pd core–shell structural particles. Element distribution results show that some of the Pt atoms are dispersed on the support surface, forming small isolated clusters or single atoms. Pd species are mainly concentrated in large particles. The TPR and XPS results investigate surface oxygen and lattice oxygen and compare their variation with the Pd/Pt loading ratio. As Pd loading increases, the amount of surface oxygen increases significantly, which in turn improves the catalytic performance.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00040G
Continuous flow biocatalysis has been a challenge in the biocatalysis area. To enable flow biocatalysis, enzyme immobilization techniques, as well as support materials, have been studied. Herein, this research employed a 3D printer, mussel-inspired polydopamine (PDA), and an enzyme to create PDA-coated 3D-printed bioreactors for continuous flow biocatalysis. Both batch and microfluidic bioreactors were fabricated using a 3D printer, functionalized by PDA, glutaraldehyde, and polyethylenimine, and thereby used for enzyme immobilization. This research used a novel and robust alcohol dehydrogenase, an acetophenone reductase from Geotrichum candidum (GcAPRD), as an enzyme model. First, we succeeded in immobilizing GcAPRD on the PDA-coated 3D-printed batch bioreactors. The immobilized GcAPRD could be recycled up to 4 times to reduce acetophenone with excellent enantioselectivity (ee > 99%, S). Next, continuous flow processes were successfully established using the PDA-coated 3D-printed microfluidic bioreactors with immobilized GcAPRD. The reduction of acetophenone proceeded smoothly to produce an enantiopure alcohol, (S)-1-phenylethanol, with excellent enantioselectivity up to 117–144 h. These findings opened up a new step in flow biocatalysis development, which has the feasibility of scaling up for further industrial uses.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00527H
A metal–organic framework composed of a metal center and organic linkers possesses a similar structure to that of a homogeneous metal-complex catalyst for hydroformylation; thus, it could be potentially used as a heterogeneous catalyst for this reaction. In this study, for the first time, we explored the possibility of an MOF with coordinate unsaturated metal sites as the heterogeneous catalyst of propene hydroformylation. A density functional theory (DFT) calculations were used to study the mechanism of propene hydroformylation catalyzed by M–Cu–BTC (M = Rh, Ir). The calculation results indicated that Rh–Cu–BTC and Ir–Cu–BTC can be potential catalysts for olefin hydroformylation. The reaction included three elementary steps: the insertion of H atom into alkene, carbonylation, and the addition of H2. For a linear pathway, the H2 addition is the rate-limiting step, while for a branched path, the carbonylation step is the rate-controlling step. The electronic property of the metal center is verified to theoretically have correlations with regioselectivity.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00014H
Physical backgrounds of a nitrogen fixation process in a nanosecond pulsed discharge in the presence of a plasma/liquid interface are reported. The role of OH radicals and O atoms in NO formation is experimentally revealed for the plasma operating in a single pulse mode and high-frequency burst. The kinetic curves demonstrate NO radical formation up to 10's of μs that well agrees with the observed OH radical behavior. The measurements in the single mode illustrate the sequence of the gas-phase chemistry that can be simplified as follows: electrons → N2(electronically excited) → O(D) → OH → NO. The increase of the operating frequency up to 100 kHz does not affect the pathway of NO formation in high electrical field plasma (such as dielectric barrier discharges or ns-pulsed plasma studied here). Independently of the frequency, the NO generation takes place through the extended Zeldovich mechanism dominantly driven by OH radicals because of the presence of the plasma/liquid interface whereas the O atoms' contribution in direct NO formation is low.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00566A
A method for the photocatalytic controllable oxidative cleavage of C–C bonds is developed with molecular oxygen as the oxidant. Herein, a series of vanadium-oxide-based photocatalysts was synthesized and characterized via XPS, PL, EIS, BET, and SEM techniques. During the oxidative cleavage of vicinal diols, the main-product selectivity can be greatly regulated based on the used catalyst system. For instance, in the photocatalytic selective transformation of hydrobenzoin, a benzaldehyde yield of about 91% is obtained using VOx/ZnO as the catalyst in methanol, while a benzoic acid yield of near to 99% can be achieved using a VOx or VOx/TiO2 catalyst in dichloromethane. Moreover, the oxidative cleavage of the C–C bonds of different substrates has also been investigated; 70.2–99.0% yields of the target products were obtained using the above-mentioned vanadium-based photocatalytic reaction systems.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00467K
Although kinetic analysis has traditionally been conducted in a batch vessel, continuous-flow aided kinetic analysis continues to swell in popularity. This can be partly attributed to the favourable characteristics of flow reactors and the growth of flow chemistry in general. However, the development of innovative techniques in recent years to obtain more kinetic information using less reaction material, has further accelerated its adoption. These advancements allow faster and more efficient routes to total process understanding, thereby allowing optimum reaction conditions to be identified in process development to maximise product outputs. This minireview documents novel methodologies reported in the recent literature, both to highlight opportunities for their exploitation and to enable further adoption of kinetic analysis in continuous-flow systems in years to come.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90022J
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.70 | 0 | Science Citation Index Expanded | Not |
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